molecular formula C22H20N2O4 B2861987 Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 946331-12-0

Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate

Cat. No. B2861987
CAS RN: 946331-12-0
M. Wt: 376.412
InChI Key: IKVGMTGWEOBQTC-UHFFFAOYSA-N
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Description

“Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), an amide group (-CONH2), a pyridine ring, and a methylphenyl group. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, amide, and ester groups would contribute to the overall structure. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including those typical of esters, amides, and pyridines. For example, the ester group could undergo hydrolysis or transesterification, while the amide group could participate in reactions like amide hydrolysis or the formation of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could impact its solubility, while the aromatic pyridine ring could influence its UV/Vis absorption properties .

Scientific Research Applications

Synthesis of Dihydropyrimidinones (DHPMs)

DHPMs and their derivatives are of significant interest due to their biological and pharmaceutical properties. The compound can be synthesized via the modified Biginelli reaction, which is a multicomponent chemical reaction used to create 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, β-keto ester, and urea . This reaction has been enhanced with microwave irradiation and solvent-free conditions to yield high-quality DHPMs.

Microwave-Assisted Organic Synthesis

Microwave irradiation is increasingly popular in organic synthesis due to its rapid reaction rates and cleaner conditions. The subject compound can be involved in reactions promoted by microwave irradiation, which is a method that can significantly reduce reaction times and improve yields .

Solvent-Free Chemical Reactions

Solvent-free reactions are a part of green chemistry, aiming to reduce or eliminate the use of solvents in chemical reactions. The compound can be used in solvent-free conditions, which is beneficial for creating a more sustainable and environmentally friendly chemical process .

Pharmaceutical Research

The structural motif of the compound suggests potential utility in pharmaceutical research. Compounds with similar structures have been investigated for their biological and medicinal activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Catalysis

The compound can be used in reactions catalyzed by various Lewis acids. Catalysts play a crucial role in increasing the efficiency and selectivity of chemical reactions. The research into new catalysts using this compound could lead to more efficient synthetic pathways .

Development of Medicinal Scaffolds

Heterocycles based on the 1,2,3-triazole moiety, similar to the core structure of the compound, have been utilized in the development of several medicinal scaffolds. These scaffolds have shown a range of activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, or exploring its potential therapeutic effects .

properties

IUPAC Name

methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-9-11-16(12-10-15)14-24-13-5-7-18(21(24)26)20(25)23-19-8-4-3-6-17(19)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVGMTGWEOBQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate

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